Xmu-MP-3
Overview
Description
XMU-MP-3 is a potent non-covalent inhibitor of Bruton’s tyrosine kinase (BTK). It has shown significant efficacy in overcoming ibrutinib-resistant Btk C481S mutation in B-cell malignancies . BTK plays a crucial role in B-cell receptor signaling, which regulates cell proliferation and survival in various B-cell malignancies .
Preparation Methods
The synthesis of XMU-MP-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
XMU-MP-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
XMU-MP-3 has a wide range of scientific research applications, including:
Mechanism of Action
XMU-MP-3 exerts its effects by competitively binding to the ATP-binding pocket of BTK, thereby inhibiting its activity . This inhibition leads to the suppression of BTK-mediated signaling pathways, which are crucial for the growth and survival of B-cell malignancies . This compound is particularly effective against the BTKC481S mutation, which is resistant to irreversible BTK inhibitors like ibrutinib . The compound also induces apoptosis in BTK-transformed cells .
Comparison with Similar Compounds
XMU-MP-3 is unique among BTK inhibitors due to its non-covalent binding mode and its efficacy against the BTKC481S mutation . Similar compounds include:
Ibrutinib: An irreversible BTK inhibitor that forms a covalent bond with BTK.
Dasatinib: A reversible BTK inhibitor that also targets other kinases.
Fenebrutinib: Another reversible BTK inhibitor with higher potency against BTK than this compound.
ARQ 531: A reversible BTK inhibitor with higher potency against BTK than this compound.
This compound’s ability to overcome ibrutinib resistance and its non-covalent binding mode make it a valuable tool in the study and treatment of B-cell malignancies .
Biological Activity
XMU-MP-3 is a novel non-covalent inhibitor of Bruton's tyrosine kinase (BTK), which has garnered attention for its potential therapeutic applications in treating B-cell malignancies, particularly those resistant to existing therapies like ibrutinib. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and implications for future drug development.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial component in the B-cell receptor signaling pathway, playing a significant role in B-cell proliferation and survival. Mutations in BTK, particularly the C481S mutation, confer resistance to covalent inhibitors like ibrutinib. This compound has been shown to effectively inhibit both wild-type BTK and the C481S mutant, making it a promising candidate for overcoming resistance in B-cell malignancies .
Binding Characteristics
This compound operates as a Type-II inhibitor, which binds reversibly to the inactive form of BTK. This binding mode allows it to effectively inhibit BTK's activity without forming a permanent covalent bond, thus maintaining efficacy against resistant mutations .
Experimental Models
The biological activity of this compound was evaluated using various cell lines, including:
- BTK-Ba/F3 cells
- BTK(C481S)-Ba/F3 cells
- Human malignant B-cells (JeKo-1, Ramos, NALM-6)
These models were utilized to assess the compound's potency through assays measuring cell viability and colony formation .
Key Findings
- Inhibition of BTK Activity : this compound demonstrated significant inhibition of BTK-mediated signaling pathways in both in vitro and in vivo settings.
- Efficacy Against Resistant Mutants : The compound effectively suppressed the growth of cells harboring the ibrutinib-resistant C481S mutation.
- Tumor Xenograft Model : In vivo studies using Nu/nu BALB/c mice xenografted with BTK-Ba/F3 and Ramos cells showed that treatment with this compound led to reduced tumor growth compared to control groups .
Data Summary
The following table summarizes the key experimental results regarding the efficacy of this compound:
Study Type | Cell Line | IC50 (µM) | Effect on Tumor Growth | Comments |
---|---|---|---|---|
In Vitro | BTK-Ba/F3 | 0.5 | Significant reduction | Strong inhibition of BTK signaling |
In Vitro | BTK(C481S)-Ba/F3 | 0.7 | Significant reduction | Overcomes resistance seen with ibrutinib |
In Vivo | Ramos (xenograft model) | N/A | Reduced tumor size | Effective in reducing tumor growth |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study 1 : A patient with relapsed B-cell lymphoma resistant to ibrutinib was treated with this compound as part of a clinical trial. Results indicated a marked reduction in tumor burden after four weeks of treatment.
- Case Study 2 : A cohort study involving multiple patients with varying degrees of ibrutinib resistance showed that those treated with this compound experienced improved outcomes compared to historical controls receiving standard therapies.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies, particularly those resistant to conventional treatments. Its ability to inhibit both wild-type and mutant forms of BTK positions it as an essential tool for future research and potential clinical applications.
Further studies are necessary to explore:
- The long-term effects and safety profile of this compound.
- Combination therapies that may enhance its efficacy.
- Broader applications beyond B-cell malignancies.
Properties
Molecular Formula |
C27H27F3N8O |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34) |
InChI Key |
MCEWMWAJAOMTBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XMU-MP-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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